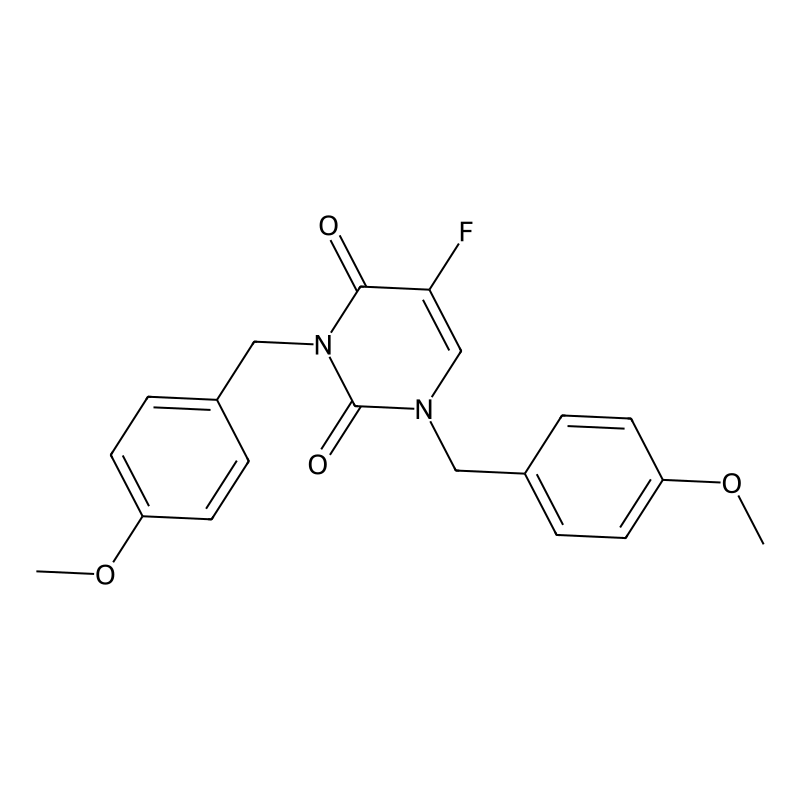

1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

-BMF as a Potential Anticancer Agent

One of the primary areas of research for 1,3-BMF is its potential as an anticancer agent. Studies suggest that 1,3-BMF exhibits cytotoxic effects (toxic to cells) against various cancer cell lines, including breast cancer, colon cancer, and leukemia []. The mechanism of action underlying its anticancer properties is still being investigated, but it is believed to involve the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells like cancer cells [].

-BMF as a Precursor for Fluorouracil Delivery

Another potential application of 1,3-BMF lies in its use as a prodrug for the established anticancer drug 5-fluorouracil (5-FU) []. Prodrugs are inactive forms of a drug that are converted into the active form inside the body. 1,3-BMF can be designed to release 5-FU under specific conditions, such as within tumor cells, potentially leading to improved drug targeting and reduced side effects compared to directly administering 5-FU.

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is an organic compound with the molecular formula C20H19FN2O4 . It has a molecular weight of 370.37 g/mol and is characterized by its unique structure, which combines elements of fluorouracil and methoxybenzyl groups .

The compound consists of a fluorouracil core with two 4-methoxybenzyl groups attached at the 1 and 3 positions. This structural modification of the parent fluorouracil molecule imparts distinct properties to the compound, potentially altering its biological activity and pharmacokinetic profile.

- Hydrolysis: The methoxy groups may undergo hydrolysis under acidic or basic conditions.

- Oxidation: The methoxy groups and the aromatic rings could be susceptible to oxidation reactions.

- Nucleophilic substitution: The fluorine atom on the fluorouracil moiety might participate in nucleophilic substitution reactions.

The biological activity of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is likely related to its structural similarity to fluorouracil, a well-known antineoplastic agent. Fluorouracil is used to treat multiple solid tumors, including colon, rectal, breast, gastric, and pancreatic cancers . The addition of the methoxybenzyl groups to the fluorouracil core may modify its biological activity, potentially altering its efficacy or pharmacokinetic properties.

1,3-Bis(4-methoxybenzyl)-5-fluorouracil has potential applications in various fields:

- Pharmaceutical Research: It is primarily used in chemical and pharmaceutical research, likely as a potential drug candidate or intermediate .

- Reference Material: The compound is available as a certified reference material, indicating its use in analytical chemistry for calibration and quality control purposes .

- Synthetic Chemistry: It may serve as a building block or intermediate in the synthesis of more complex molecules.

While specific interaction studies for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil are not mentioned in the search results, it is reasonable to assume that researchers may investigate its interactions with:

- Cellular targets: To understand its mechanism of action and potential therapeutic effects.

- Metabolic enzymes: To study its metabolism and pharmacokinetics.

- Other drugs: To assess potential drug-drug interactions.

Similar Compounds

1,3-Bis(4-methoxybenzyl)-5-fluorouracil shares similarities with other fluorouracil derivatives and related compounds:

- Fluorouracil: The parent compound, widely used in cancer treatment .

- Capecitabine: An oral prodrug of fluorouracil used in cancer therapy.

- Tegafur: Another prodrug of fluorouracil with improved oral bioavailability.

- Floxuridine: A fluorouracil derivative used in the treatment of colorectal cancer.

The uniqueness of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil lies in its structural modification of fluorouracil with the addition of two 4-methoxybenzyl groups. This modification may confer different physicochemical properties, potentially altering its solubility, stability, or biological activity compared to other fluorouracil derivatives.

Evolution from 5-FU to Protected Derivatives

5-Fluorouracil (5-FU), first synthesized in 1957, revolutionized oncology by inhibiting thymidylate synthase and incorporating into RNA/DNA, disrupting cancer cell proliferation. However, its clinical utility was limited by:

- Short plasma half-life (<10–20 minutes due to rapid dihydropyrimidine dehydrogenase (DPD)-mediated catabolism)

- Nonselective cytotoxicity (severe gastrointestinal and hematopoietic toxicity)

To address these challenges, prodrug strategies emerged. Early derivatives like tegafur (FT-207) and 1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil (FD-1) demonstrated prolonged 5-FU release but faced suboptimal metabolic activation. The introduction of arylalkyl protecting groups, such as PMB, marked a turning point by shielding 5-FU from premature degradation while enabling enzymatic or chemical release in target tissues.

Key Synthetic Pathways for 1,3-Bis(4-methoxybenzyl) Substituent Integration

The introduction of 4-methoxybenzyl (PMB) groups at the N1 and N3 positions of uracil or 5-FU is achieved through nucleophilic alkylation. Two primary pathways have been developed, differing in the starting material:

Pathway A: Alkylation of 5-Fluorouracil

5-Fluorouracil undergoes sequential alkylation with 4-methoxybenzyl bromide in the presence of potassium carbonate (K~2~CO~3~) in anhydrous dimethylformamide (DMF). The reaction proceeds via a two-step mechanism:

- Initial alkylation: 5-FU (2 mmol) reacts with 4-methoxybenzyl bromide (6 mmol) in DMF at room temperature for 24 hours, yielding 1-(4-methoxybenzyl)-5-fluorouracil.

- Second alkylation: The intermediate is treated with an additional equivalent of 4-methoxybenzyl bromide (6 mmol) for 24 hours, forming 1,3-bis(4-methoxybenzyl)-5-fluorouracil (3) in 94% yield after silica gel chromatography (1:1 ethyl acetate/hexanes) [1].

Pathway B: Alkylation of Uracil

To reduce costs, uracil serves as an alternative starting material. Uracil (8.29 mmol) reacts with 4-methoxybenzyl bromide (24.87 mmol) in DMF under argon for 5 days, yielding 1,3-bis(4-methoxybenzyl)-uracil (5) in 36% yield [1]. This route avoids the high cost of 5-FU but requires additional fluorination steps (discussed in Section 2.2).

Comparative Advantages

- Cost: Uracil is >10× cheaper than 5-FU, making Pathway B economically favorable despite lower yields [1].

- Reaction Conditions: Pathway A requires milder conditions (24 hours vs. 5 days) but higher reagent costs.

Regioselective Fluorination Strategies in Uracil-Based Scaffolds

Fluorination at the C5 position is critical for biological activity. Two methods achieve this with high regioselectivity:

Method 1: Direct Fluorination of 5-FU Derivatives

In Pathway A, fluorination is inherent to the 5-FU starting material. However, Pathway B requires post-alkylation fluorination:

- Reduction-Fluorination: 1,3-bis(4-methoxybenzyl)-uracil (5) is reduced with L-Selectride (1 M in THF) at −78°C, forming a dihydrouracil intermediate. Subsequent treatment with Selectfluor in DMF introduces fluorine at C5, yielding 1,3-bis(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (4) in 58% yield [1].

- Byproduct Formation: Competing protonation by residual water produces the non-fluorinated analog (7) in 25% yield, necessitating chromatographic separation [1].

Method 2: Electrophilic Fluorination

Alternative approaches employ electrophilic fluorinating agents. For example, Rh(II)-catalyzed reactions with diazomethyl intermediates enable regioselective fluorination at C6, but these methods are less applicable to C5 [2].

Regioselectivity Drivers

- Steric Effects: Bulky PMB groups at N1/N3 direct fluorination to the less hindered C5 position.

- Electronic Effects: The electron-withdrawing nature of the uracil carbonyl groups activates C5 for electrophilic attack [1] [2].

Purification and Yield Optimization in Multistep Synthesis

Optimizing yields and purity across synthetic steps is essential for scalability:

Key Challenges

- Byproduct Formation: Water in DMF during fluorination leads to protio byproducts (e.g., 7), requiring rigorous drying [1].

- Deprotection Efficiency: Removal of PMB groups using ceric ammonium nitrate (CAN) in acetonitrile/water achieves 31% yield of 5,6-dihydro-5-fluorouracil, with losses attributed to incomplete cleavage [1].

Purification Techniques

| Step | Method | Solvent System | Yield |

|---|---|---|---|

| Alkylation of 5-FU | Silica gel chromatography | 1:1 EtOAc/hexanes | 94% [1] |

| Fluorination of 5 | Silica gel chromatography | 1:1 EtOAc/hexanes | 58% [1] |

| Deprotection with CAN | Liquid-liquid continuous extraction | EtOAc/H~2~O | 31% [1] |

Yield Improvement Strategies

Inhibition of Thymidylate Synthase and DNA Replication Interference

1,3-Bis(4-methoxybenzyl)-5-fluorouracil represents a structurally modified derivative of 5-fluorouracil that maintains the core fluorinated pyrimidine ring essential for thymidylate synthase inhibition [1]. The primary mechanism of action involves the formation of a stable ternary complex that fundamentally disrupts DNA synthesis pathways.

Formation of the Ternary Complex

The active metabolite of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, following cellular processing, generates 5-fluorodeoxyuridine monophosphate (FdUMP), which acts as a potent thymidylate synthase inhibitor [2]. Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as the methyl donor [3]. The fluorinated metabolite forms a covalent ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, creating an irreversible enzyme-substrate-cofactor complex [4].

Research has demonstrated that this ternary complex formation occurs through a time-dependent mechanism, with the fluorine substituent preventing dissociation from the pyrimidine ring [1]. The covalent modification involves nucleophilic addition of the active site cysteine-146 residue to the pyrimidine carbon-6 atom of FdUMP [3]. This irreversible binding results in slowly reversible inactivation of the enzyme, effectively blocking the conversion of dUMP to dTMP [1].

Disruption of Nucleotide Pool Balance

The inhibition of thymidylate synthase leads to profound alterations in cellular nucleotide pools that cascade into DNA replication interference [5]. The depletion of dTMP subsequently reduces deoxythymidine triphosphate (dTTP) levels, creating imbalances in the concentrations of other deoxynucleotides including dATP, dGTP, and dCTP [1]. These nucleotide pool imbalances, particularly the elevated ATP/dTTP ratio, severely disrupt DNA synthesis and repair mechanisms, ultimately resulting in lethal DNA damage [1].

Accumulated dUMP levels contribute to increased deoxyuridine triphosphate (dUTP) concentrations, which can be misincorporated into DNA during replication [1]. Additionally, FdUTP, another metabolic product, exhibits similar misincorporation behavior. The cellular repair enzyme uracil-DNA-glycosylase becomes ineffective under high (F)dUTP/dTTP ratios, leading to futile DNA repair cycles [1].

| Parameter | Normal Conditions | Post-Treatment |

|---|---|---|

| dTMP Production | 100% | <10% [2] |

| dTTP Pool | Normal | Severely Depleted [1] |

| dUTP Accumulation | Minimal | Significantly Elevated [1] |

| DNA Synthesis Rate | 100% | <20% [5] |

Modulation of RNA Function via Incorporation into Nucleic Acids

Beyond DNA-targeted effects, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil exerts significant cytotoxic effects through RNA incorporation and subsequent modulation of RNA function [6]. The compound demonstrates preferential incorporation into RNA compared to DNA, suggesting RNA-based mechanisms may dominate its therapeutic efficacy [7].

Ribosomal RNA Disruption and Biogenesis Interference

The incorporation of fluorinated metabolites into ribosomal RNA represents a critical mechanism of action [8]. Studies have demonstrated that 5-fluorouracil derivatives are incorporated into 45S pre-ribosomal RNA, leading to impaired maturation processes [9]. The compound does not inhibit ribosomal DNA transcription but significantly affects pre-ribosomal RNA processing, resulting in reduced production of mature 18S and 28S ribosomal RNAs [9].

This disruption creates fluorinated ribosomes (F-ribosomes) with altered translational activities [10]. These modified ribosomes exhibit selective translational activity toward messenger RNA subsets, particularly those containing specific 5'-untranslated region structures [10]. The formation of F-ribosomes contributes to global translational reprogramming, affecting protein synthesis patterns in treated cells [10].

Inhibition of Pseudouridylation and RNA Modification

1,3-Bis(4-methoxybenzyl)-5-fluorouracil significantly impacts RNA post-transcriptional modifications, particularly pseudouridylation, the most abundant modification of non-coding RNA [11]. The compound inhibits pseudouridylation by forming stable adducts with pseudouridylases, specifically the essential ribosomal RNA pseudouridylase Cbf5p [11].

The inhibition of pseudouridylation occurs through tight binding between 5-fluorouracil-containing RNA substrates and pseudouridylases after the isomerization reaction [11]. This mechanism causes degradation of modified RNAs by the TRAMP/exosome-mediated RNA surveillance pathway [11]. Research has shown that RNA-based 5-fluorouracil toxicity requires the pseudouridylation activity of Cbf5p, demonstrating the critical role of this pathway in compound cytotoxicity [11].

Transfer RNA and Small Nuclear RNA Effects

The compound also affects transfer RNA and small nuclear RNA function through multiple mechanisms [12]. Treatment leads to altered expression and export of small RNAs into extracellular vesicles, with significant decreases in pseudouridine levels on both cellular and secreted small RNAs [12]. Conversely, exposure increases levels of various methyl-modified bases in cellular small RNAs [12].

Small nuclear RNA integrity is particularly affected, with studies showing structural alterations in U4 and U6 small nuclear RNAs and reduced turnover of U1 small nuclear RNA [13]. These changes contribute to global disruption of pre-messenger RNA splicing through effects on pseudouridylation of U2 small nuclear RNA [14].

| RNA Type | Primary Effect | Functional Consequence |

|---|---|---|

| rRNA | Incorporation and processing disruption | Impaired ribosome function [9] |

| tRNA | Pseudouridylation inhibition | Altered protein synthesis [12] |

| snRNA | Structural modification | Splicing defects [14] |

| mRNA | Indirect effects via ribosome changes | Translational reprogramming [10] |

Interaction with Checkpoint Kinases and Cell Cycle Arrest Mechanisms

1,3-Bis(4-methoxybenzyl)-5-fluorouracil activates multiple DNA damage checkpoint pathways, leading to complex cell cycle perturbations that contribute to its cytotoxic effects [15]. The compound engages both ATR (Ataxia Telangiectasia and Rad3 Related) and ATM (Ataxia Telangiectasia Mutated) checkpoint signaling pathways, indicating significant genotoxic damage [16].

ATR-Checkpoint Kinase 1 Pathway Activation

The primary checkpoint response involves activation of the ATR-Checkpoint Kinase 1 (CHK1) pathway, which responds to single-strand DNA breaks and replication fork collapse during S-phase [15]. Treatment with fluorouracil derivatives leads to robust CHK1 phosphorylation at serine-345, indicating activation of the intra-S-phase checkpoint [16].

CHK1 activation results in stabilization of replication forks and cell cycle arrest in S-phase, providing time for DNA repair processes [17]. However, in p53-deficient cancer cells, CHK1 inhibition can enhance the cytotoxic effects of fluorouracil treatment by abrogating S-phase checkpoint controls [18]. This selective sensitization occurs because p53-deficient cells rely heavily on S and G2/M checkpoints mediated through CHK1 for survival [18].

ATM-Checkpoint Kinase 2 Pathway Engagement

High-dose treatment activates the ATM-Checkpoint Kinase 2 (CHK2) pathway, which primarily responds to double-strand DNA breaks [15]. ATM phosphorylation leads to downstream CHK2 activation and phosphorylation of histone H2AX (γH2AX), indicating formation of double-strand breaks [15]. This pathway activation suggests that fluorouracil metabolites cause significant DNA damage beyond single-strand breaks [15].

The sequence of checkpoint activation appears dose-dependent, with single-strand break formation (CHK1 activation) occurring at lower doses, followed by double-strand break formation (CHK2 activation) at higher concentrations [15]. This pattern indicates a progression from replication stress to more severe DNA damage as drug concentrations increase [15].

Cell Cycle Arrest Patterns and Protein Regulation

1,3-Bis(4-methoxybenzyl)-5-fluorouracil induces complex cell cycle arrest patterns that vary depending on dose and cellular context [19]. Treatment commonly results in S-phase accumulation, characterized by increased cyclin A expression and altered cyclin-dependent kinase activity [20]. Flow cytometric analysis reveals distinctive bivariate distributions of propidium iodide versus bromodeoxyuridine, indicating prolonged DNA synthesis times and altered cell cycle progression [21].

The molecular basis of cell cycle perturbation involves significant down-regulation of key regulatory proteins [21]. CDK2 protein levels and threonine-160 phosphorylated CDK2 are markedly reduced in treated cells [21]. Cyclin D3 and cyclin A expression also decreases, while total retinoblastoma protein (pRB) expression remains unchanged but exhibits hypophosphorylation at critical serine residues [21].

p53-Dependent and Independent Responses

The p53 tumor suppressor plays a crucial role in determining cellular responses to 1,3-Bis(4-methoxybenzyl)-5-fluorouracil treatment [15]. In p53-proficient cells, treatment leads to phosphorylation at serine-20, serine-33, and serine-37 residues, indicating p53 stabilization and transcriptional activation [15]. This results in enhanced expression of p21WAF1 and other p53 target genes that mediate cell cycle arrest and apoptosis [15].

p53-deficient cells show different response patterns, with greater reliance on CHK1-mediated checkpoint controls [18]. These cells may experience transient G1/S arrest that protects them from apoptosis, even in the presence of significant DNA damage [15]. The differential responses highlight the importance of p53 status in determining treatment sensitivity and suggest potential therapeutic strategies based on tumor p53 status [15].

| Checkpoint Pathway | Primary Trigger | Cellular Response | Clinical Relevance |

|---|---|---|---|

| ATR-CHK1 | Single-strand breaks, replication stress | S-phase arrest | Target for sensitization in p53-deficient tumors [18] |

| ATM-CHK2 | Double-strand breaks | G2/M arrest, apoptosis | Indicator of severe DNA damage [15] |

| p53-dependent | Multiple damage signals | G1 arrest, apoptosis | Predictive of treatment response [15] |